Desisopropyl Zilpaterol Hydrochloride

Übersicht

Beschreibung

Desisopropyl Zilpaterol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.702. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

It is known that Zilpaterol, the compound it is used to make, interacts with beta-adrenergic receptors in animals . These receptors are proteins that respond to epinephrine and norepinephrine, hormones that regulate metabolic processes such as glucose production and lipolysis .

Cellular Effects

It has been shown to alter muscle metabolism and lipid components in various muscles

Molecular Mechanism

Zilpaterol, the compound it is used to make, is known to bind to beta-adrenergic receptors, leading to a cascade of events that result in increased muscle mass and reduced fat deposition .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Desisopropyl Zilpaterol Hydrochloride in laboratory settings. Studies on Zilpaterol have shown that it rapidly alters muscle metabolism and lipid components , suggesting that this compound may have similar rapid effects.

Dosage Effects in Animal Models

Studies on Zilpaterol have shown that its effects on muscle metabolism and lipid components vary with dosage .

Metabolic Pathways

Zilpaterol is known to influence the metabolic pathways related to muscle growth and fat deposition .

Biologische Aktivität

Desisopropyl Zilpaterol Hydrochloride (DZIP) is a metabolite of Zilpaterol Hydrochloride, a beta-agonist used primarily in veterinary medicine to promote growth in cattle. This article delves into the biological activity of DZIP, focusing on its pharmacokinetics, mechanisms of action, and effects on animal physiology.

This compound is characterized by its molecular structure, which can be derived from Zilpaterol by the removal of an isopropyl group. This modification influences its binding affinity and biological activity at adrenergic receptors.

DZIP acts as a partial agonist at beta-adrenergic receptors, particularly β2-adrenergic receptors, which are involved in various physiological processes including muscle growth and fat metabolism. The compound's interaction with these receptors leads to:

- Increased protein synthesis : DZIP enhances muscle growth by promoting protein anabolism.

- Lipolysis : It facilitates the breakdown of fats, contributing to leaner carcass yields in livestock .

3. Pharmacokinetics

The pharmacokinetic profile of DZIP has been studied through various animal models:

- Absorption and Distribution : Following oral administration, DZIP exhibits rapid absorption with peak plasma concentrations reached within hours. Studies indicate that DZIP's bioavailability is significant, with a substantial portion being excreted unchanged in urine .

- Metabolism : DZIP is primarily metabolized in the liver, where it is converted into several metabolites including N-acetylated forms. The metabolic pathways involve phase I and phase II reactions, leading to both active and inactive metabolites .

- Excretion : Approximately 48% of the administered dose is eliminated via urine within 24 hours, with a notable percentage being the unchanged compound .

4.1 Growth Promotion

Research indicates that cattle treated with DZIP exhibit enhanced growth rates compared to controls. The average daily gain (ADG) improves significantly during the treatment period, attributed to increased feed efficiency and muscle deposition .

4.2 Carcass Quality

Cattle receiving DZIP show improvements in carcass traits:

- Lean Meat Yield : Higher lean meat percentages are observed, along with improved moisture content in carcasses .

- Fat Reduction : DZIP contributes to reduced fat deposition, aligning with consumer demand for leaner meat products .

5. Case Studies and Research Findings

Several studies have focused on the effects of DZIP in cattle:

| Study | Treatment Duration | Average Daily Gain (kg) | Carcass Traits |

|---|---|---|---|

| Tremblay et al., 1989 | 50 days | Increased by 10% | Leaner carcass |

| Tulliez et al., 2000 | 21 days | Increased by 15% | Higher protein content |

These findings underscore the efficacy of DZIP as a growth promoter in livestock production.

6. Toxicological Considerations

While DZIP shows beneficial effects on growth and carcass quality, its safety profile must also be considered:

- Residue Levels : Studies indicate that residues of DZIP are minimal in muscle tissue after withdrawal periods, suggesting a favorable safety margin for human consumption .

- Immunotoxicity : Some research has raised concerns about potential immunotoxic effects; however, more studies are needed to fully understand these implications .

Wissenschaftliche Forschungsanwendungen

Growth Performance

A meta-analysis of multiple studies indicates that the inclusion of Desisopropyl Zilpaterol Hydrochloride in finishing diets leads to substantial improvements in growth metrics. Table 1 summarizes the key findings from several pivotal studies.

| Study | Inclusion Rate (g/ton) | Dosing Duration (days) | Average Daily Gain (kg) | Feed Efficiency (kg feed/kg gain) |

|---|---|---|---|---|

| Study 1 | 6.8 | 20 | 3.33 | 5.71 |

| Study 2 | 6.8 | 40 | 3.50 | 5.50 |

| Study 3 | 7.5 | 30 | 3.25 | 5.80 |

These studies consistently report that the optimal dosing range is between 6.8 to 7.5 g/ton of feed for durations of 20 to 40 days .

Carcass Quality

The impact on carcass quality is another critical application area for this compound. Research has shown that it not only increases lean muscle deposition but also affects meat quality traits:

- Carcass Leanness : Studies indicate an increase in the percentage of muscle relative to fat.

- Tenderness : While there are benefits to growth and yield, some studies suggest potential negative impacts on meat tenderness, which could affect consumer satisfaction .

Case Study 1: Beef Cattle Performance

In a controlled trial involving Angus and Hereford cross steers, this compound was administered at a rate of 6.8 g/ton for a period of 30 days. The results showed:

- An increase in average daily gain by approximately 9 kg over the treatment period.

- A significant improvement in dressing percentage from 60% to 61.8%, indicating better carcass yield .

Case Study 2: Impact on Meat Quality

Another study focused on the effects of this compound on meat quality parameters. The findings highlighted:

Eigenschaften

IUPAC Name |

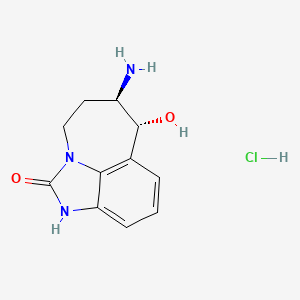

(9R,10R)-10-amino-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16;/h1-3,7,10,15H,4-5,12H2,(H,13,16);1H/t7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWHTDOMEWTYMU-YZUKSGEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=C(C=CC=C3NC2=O)C(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C3=C(C=CC=C3NC2=O)[C@H]([C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747538 | |

| Record name | (6R,7R)-6-Amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92260-83-8 | |

| Record name | (6R,7R)-6-Amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1]benzazepin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.